molecular formula C11H9ClF2N2O3 B2900472 5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole CAS No. 852399-92-9

5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole

Katalognummer: B2900472
CAS-Nummer: 852399-92-9
Molekulargewicht: 290.65
InChI-Schlüssel: ZKOVEAHABYHMSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and agrochemical research. As a derivative of the 1,2,4-oxadiazole heterocycle, it serves as a versatile scaffold in drug discovery due to its bioisosteric properties, often acting as a stable replacement for labile ester and amide functional groups . The 5-chloromethyl subgroup is a recognized key pharmacophore, enhancing biological activity and providing a reactive handle for further synthetic modification to create diverse molecular libraries . The structural motif of 1,2,4-oxadiazoles is associated with a broad spectrum of pharmacological activities, as documented in scientific literature. These activities include potential anticancer properties, with some derivatives acting as potent EGFR inhibitors or demonstrating efficacy against various human cancer cell lines . Additionally, research indicates that 1,2,4-oxadiazole derivatives can exhibit antiparasitic effects against organisms such as Trypanosoma cruzi and Leishmania species . In agrochemical sciences, analogous compounds containing the 5-(chloromethyl) group have shown exceptional nematicidal activity, functioning as potential acetylcholine receptor modulators in plant-parasitic nematodes . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O3/c1-17-8-4-6(2-3-7(8)18-11(13)14)10-15-9(5-12)19-16-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOVEAHABYHMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole (CAS No. 852399-92-9) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its antibacterial and antiproliferative properties, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C₁₁H₉ClF₂N₂O₃
  • Molecular Weight : 290.65 g/mol
  • Structure : The compound features a chloromethyl group and difluoromethoxy substituents on an oxadiazole ring, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with an oxadiazole core exhibit significant antibacterial properties. A study focused on similar oxadiazole derivatives demonstrated strong activity against various strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 μg/mL to 32 μg/mL .

CompoundMIC (μg/mL)Bactericidal/Bacteriostatic
5a4Bactericidal
5b16Bactericidal
5c32Bacteriostatic

The results suggest that the presence of lipophilic groups enhances the antibacterial efficacy of oxadiazoles .

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines. A study reported that related oxadiazole compounds exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

Mechanism of Action :
These compounds were found to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. The inhibition was supported by molecular docking studies that revealed binding interactions between the oxadiazole derivatives and the enzyme .

Structure-Activity Relationship (SAR)

The structure-activity relationship analyses indicate that modifications to the oxadiazole ring and substituents significantly influence biological activity. For instance:

  • Substituent Effects : The presence of halogens or methoxy groups enhances lipophilicity and biological activity.
  • Core Structure : A stable oxadiazole core is essential for maintaining effective interactions with biological targets.

Case Studies

  • Antimalarial Activity : In a study focused on related oxadiazoles, compounds demonstrated slow-action antiplasmodial activity against Plasmodium falciparum, indicating potential for malaria treatment . The best-performing compounds had IC50 values below 40 nM.
  • Cancer Research : Another investigation highlighted the antiproliferative properties of related compounds acting as dual inhibitors of EGFR/BRAF pathways, suggesting broader applications in cancer therapy .

Wissenschaftliche Forschungsanwendungen

The compound 5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole, with the molecular formula C11H9ClF2N2O3 and CAS No. 852399-92-9, is a 1,2,4-oxadiazole derivative . While specific applications of this exact compound are not widely documented in the search results, the broader family of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have notable applications in medicinal chemistry, particularly as anticancer and anti-inflammatory agents .

General Information

  • Chemical Name: this compound
  • Molecular Formula: C11H9ClF2N2O3
  • Molecular Weight: 290.65
  • CAS Number: 852399-92-9

Anticancer Activity

1,3,4-oxadiazole derivatives have been explored for anticancer properties . For instance, some compounds have demonstrated significant growth inhibition against various cancer cell lines .

  • 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole exhibited 95.70% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer) .
  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea) showed submicromolar IC50 values against PC-3 prostate cancer, HCT-116 colon cancer, and ACHN renal cancer cell lines .

Anti-Inflammatory Activity

Oxadiazole derivatives have also shown potential as anti-inflammatory agents .

  • One study revealed that an oxadiazole derivative displayed promising anti-inflammatory activity, with a percent inhibition of 74.16 ± 4.41% compared to ibuprofen (84.31 ± 4.93%) at a concentration of 200 μg/mL . The presence of a p-chlorophenyl substitution was noted as vital for the anti-inflammatory potential .

Other potential uses

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Position 3 Substituent Position 5 Substituent Biological Activity/Properties Reference
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl Chloromethyl Intermediate for further derivatization
5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (11) 4-Trifluoromethylphenyl Chloromethyl Improved metabolic stability (CF₃ group)
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl Apoptosis inducer (anticancer activity)
5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) 4-(Pyrrolidin-3-yloxy)phenyl 5-Nitro-2-furyl Antibacterial (active against M. tuberculosis)
Target Compound 4-(Difluoromethoxy)-3-methoxyphenyl Chloromethyl Hypothesized antiviral/antimicrobial potential N/A

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in compound 11 enhances metabolic stability due to its strong electron-withdrawing nature and resistance to oxidative degradation .

Biological Activity: Heterocyclic Substituents: Compounds with thiophene (e.g., 1d) or nitro-furan (e.g., 2e) at position 5 exhibit significant anticancer or antibacterial activity, respectively . The target compound’s chloromethyl group may serve as a reactive handle for further functionalization to enhance bioactivity. Antimicrobial Potential: The methoxy (-OCH₃) group in the target compound is structurally similar to substituents in oxadiazole-based antimicrobial agents (e.g., 2e), suggesting possible activity against Gram-positive pathogens .

Pharmacokinetic and Toxicity Profiles
  • ADMET Predictions : Computational studies on 1,2,4-oxadiazoles indicate that electron-withdrawing groups (e.g., -CF₃, -OCF₂H) generally improve metabolic stability but may increase hepatotoxicity risks due to fluorine accumulation .

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between appropriate precursors. For example:

  • Precursor Assembly : A chloroethylamine derivative reacts with a substituted benzimidamide (e.g., N′-hydroxy-4-(difluoromethoxy)-3-methoxybenzimidamide) in anhydrous THF under argon, using NaH or Cs₂CO₃ as a base .
  • Cyclization : Heating under reflux (e.g., 80°C for 12–24 hours) forms the oxadiazole ring.
  • Purification : Crude products are isolated via aqueous workup (e.g., ethyl acetate extraction), followed by silica gel chromatography (eluent: hexane/ethyl acetate) .
    Optimization : Catalysts like Pd(Ph₃P)₂Cl₂ and CuI improve yields in coupling reactions , while continuous flow reactors enhance scalability .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the chloromethyl group (δ ~4.7–4.8 ppm, singlet) and aromatic protons from the difluoromethoxy-phenyl moiety (δ 6.8–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₀ClF₂N₂O₃) .
  • ¹⁹F NMR : Confirms the difluoromethoxy group (δ ~-80 to -85 ppm) .

Q. What preliminary biological activities have been reported for structurally related oxadiazoles?

Similar compounds exhibit:

  • Anticancer Activity : Induction of apoptosis via caspase activation (e.g., IC₅₀ values <10 µM in breast cancer cell lines) .
  • Antimicrobial Effects : MIC values <50 µg/mL against Gram-positive bacteria .
  • Mechanistic Targets : Interaction with TIP47 (IGF II receptor binding protein) and MAP kinase pathways .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity and structure-activity relationships (SAR)?

The chloromethyl group enables:

  • Nucleophilic Substitution : Reacts with KCN to form acetonitrile derivatives, a pathway useful for functionalizing the oxadiazole core .
  • Biological Potency : Replacement with methyl or trifluoromethyl groups reduces apoptosis-inducing activity, as seen in SAR studies .
    Table 1 : Substituent Effects on Apoptosis Induction (T47D Cells)
Substituent (R)IC₅₀ (µM)Target Affinity
-CH₂Cl2.5TIP47
-CH₃>50Inactive
-CF₃15.7Weak binding
Data adapted from .

Q. What computational strategies are used to predict binding modes with biological targets?

  • AutoDock4 : Flexible sidechain docking identifies interactions with MAP kinase or TIP47. Key residues (e.g., Lys45, Asp184) form hydrogen bonds with the oxadiazole ring .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., T47D vs. MX-1 tumors) or incubation times .
  • Purity Issues : Byproducts from incomplete cyclization (e.g., unreacted benzimidamide) may skew results .
    Mitigation : Validate purity via HPLC (>95%) and standardize assays using NIH/WHO guidelines .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct Formation : Chloromethyl group hydrolysis can yield inactive alcohols. Use of anhydrous solvents and low temperatures minimizes this .
  • Yield Optimization : Batch reactors achieve ~70% yield, while flow reactors improve to >85% via precise temperature control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.